4-bromo-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide
Description
4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is a complex organic compound with the molecular formula C16H14BrN3O4 It is characterized by the presence of a bromine atom, a nitrophenyl group, and a benzenecarboximidamide moiety
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c1-10(11-4-8-14(9-5-11)20(22)23)16(21)24-19-15(18)12-2-6-13(17)7-3-12/h2-10H,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWPTHLQTCAXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenecarboximidamide with 2-(4-nitrophenyl)propanoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzenecarboximidamide derivatives.
Scientific Research Applications
4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents
Industry: In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the bromine atom can engage in halogen bonding with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide include:
4-bromo-2-nitrophenol: This compound shares the bromine and nitrophenyl groups but lacks the benzenecarboximidamide moiety.
4-bromo-N’-{[2-(4-nitrophenyl)acetyl]oxy}benzenecarboximidamide: Similar in structure but with an acetyl group instead of a propanoyl group.
4-bromo-N’-{[2-(4-nitrophenyl)butanoyl]oxy}benzenecarboximidamide: Similar in structure but with a butanoyl group instead of a propanoyl group.
The uniqueness of 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
